![molecular formula C18H19BrN4O2 B13325222 6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13325222.png)
6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the bromobenzyl and tetrahydropyran moieties, contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of 6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromobenzyl group: This step typically involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the tetrahydropyran moiety: This can be done through a series of reactions, including protection and deprotection steps, to ensure the selective introduction of the tetrahydropyran group.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Tetrahydropyran-containing compounds:
Bromobenzyl derivatives: Compounds with the bromobenzyl group can undergo similar substitution reactions, making them useful in various synthetic applications.
属性
分子式 |
C18H19BrN4O2 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
6-[(4-bromophenyl)methyl]-5-methyl-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H19BrN4O2/c1-22-16(10-12-2-4-13(19)5-3-12)21-17-15(18(22)24)11-20-23(17)14-6-8-25-9-7-14/h2-5,11,14H,6-10H2,1H3 |
InChI 键 |
VEFZIOQZLJONIH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC2=C(C1=O)C=NN2C3CCOCC3)CC4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



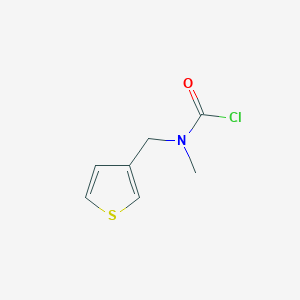
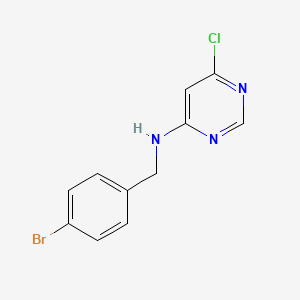
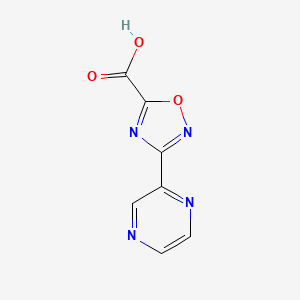
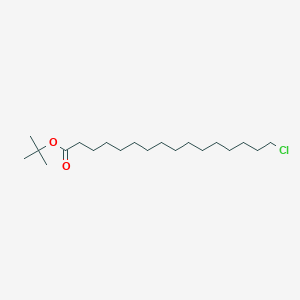

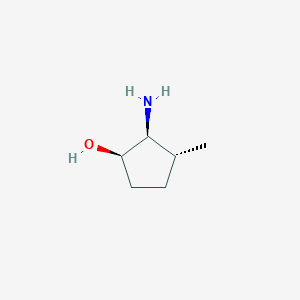
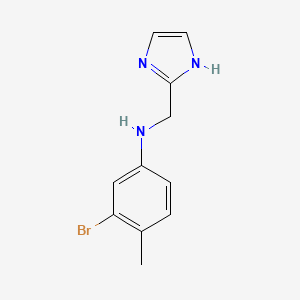
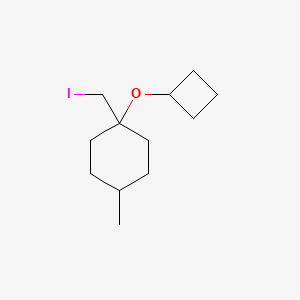
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
![3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
![[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid](/img/structure/B13325212.png)
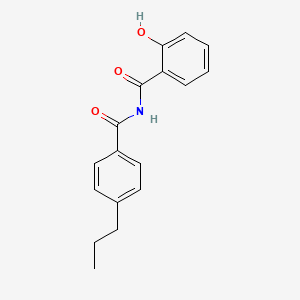
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
